molecular formula C5H2Br2FN B2853580 2,4-Dibromo-3-fluoropyridine CAS No. 1804419-14-4

2,4-Dibromo-3-fluoropyridine

Cat. No.: B2853580
CAS No.: 1804419-14-4
M. Wt: 254.884
InChI Key: DSLSOZXWIWDWHA-UHFFFAOYSA-N
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Description

Strategic Role of Halogenated Heterocycles as Synthetic Intermediates

Halogenated heterocycles, such as pyridines, serve as crucial intermediates in the synthesis of a wide array of functional molecules. cymitquimica.com The presence of halogen atoms on the pyridine (B92270) ring significantly influences its chemical behavior, rendering specific positions susceptible to a variety of chemical transformations. nih.gov These transformations include nucleophilic aromatic substitution (SNAr), where a halogen is displaced by a nucleophile, and various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. ossila.comacs.orgossila.com The inherent π-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it particularly activated towards nucleophilic attack at the C2 (ortho) and C4 (para) positions. nih.govmsu.edu This inherent reactivity allows for the regioselective introduction of a wide range of substituents, forming the backbone of many pharmaceuticals, agrochemicals, and materials science compounds. agropages.comresearchoutreach.org

Emergence of Fluorinated and Brominated Pyridine Derivatives in Chemical Research

The incorporation of both fluorine and bromine atoms onto a pyridine scaffold gives rise to a class of compounds with enhanced utility. Fluorine, with its high electronegativity, can dramatically alter the electronic properties of the pyridine ring, often increasing the rate of nucleophilic substitution reactions. acs.org In fact, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). acs.org Bromine atoms, on the other hand, are excellent participants in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. ossila.com This differential reactivity between the C-F and C-Br bonds allows for sequential and site-selective functionalization of the pyridine core, a highly desirable feature in multi-step organic synthesis. ossila.comrsc.org This has led to the widespread use of fluorinated and brominated pyridine derivatives in the development of novel bioactive molecules and advanced materials. ossila.comresearchgate.net

Significance of 2,4-Dibromo-3-fluoropyridine within the Context of Dihalo-fluoropyridine Chemistry

Within the diverse family of dihalo-fluoropyridines, this compound stands out as a particularly valuable building block. Its specific substitution pattern, with bromine atoms at the activated C2 and C4 positions and a fluorine atom at C3, presents a unique set of opportunities for synthetic chemists. The two bromine atoms offer two potential sites for cross-coupling reactions, with the C2 position generally being more reactive towards oxidative addition in palladium-catalyzed processes. acs.orgresearchgate.net The fluorine at the C3 position, while less prone to direct substitution, significantly influences the reactivity of the adjacent C-Br bonds through inductive effects. This arrangement allows for a high degree of control over the regioselectivity of subsequent transformations.

Overview of Research Trajectories for the Chemical Compound this compound

Research involving this compound has primarily focused on its application as a versatile intermediate in the synthesis of more complex substituted pyridines. Key research trajectories include the exploration of its regioselective functionalization through various cross-coupling reactions. For instance, Suzuki-Miyaura cross-coupling reactions of 2,4-dibromopyridine (B189624) typically exhibit C2-arylation site-selectivity. acs.orgresearchgate.net Furthermore, studies have investigated the possibility of lithiation to introduce other functional groups. researchgate.netrsc.org The resulting highly substituted pyridine derivatives are of significant interest in medicinal chemistry and materials science due to the prevalence of the pyridine motif in FDA-approved drugs and its utility in organic electronics. ossila.comresearchgate.net

Properties of this compound

The physical and chemical properties of this compound are fundamental to its handling and application in synthesis.

PropertyValueSource
CAS Number 1804419-14-4 biosynth.com
Molecular Formula C₅H₂Br₂FN biosynth.com
Molecular Weight 254.88 g/mol biosynth.com
SMILES C1=CN=C(C(=C1Br)F)Br biosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-3-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FN/c6-3-1-2-9-5(7)4(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLSOZXWIWDWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contemporary Synthetic Methodologies for 2,4 Dibromo 3 Fluoropyridine and Analogous Polyhalogenated Pyridines

Regioselective Halogenation and Functionalization of Pyridine (B92270) Rings

The direct introduction of halogen atoms onto a pyridine ring is a fundamental approach for the synthesis of polyhalogenated derivatives. The regioselectivity of these reactions is governed by the electronic nature of the pyridine ring and any existing substituents.

Direct Halogenation Approaches to Fluoro- and Bromopyridines

Direct halogenation of pyridine is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. However, the introduction of activating groups or the use of highly reactive halogenating agents can facilitate these transformations. For instance, the bromination of activated pyridines, such as aminopyridines and hydroxypyridines, can proceed with high regioselectivity.

The "halogen dance" reaction represents an intriguing method for the synthesis of specific isomers of halogenated pyridines. This base-catalyzed halogen migration can lead to the formation of thermodynamically more stable products. For example, 2-bromo-4-iodopyridine (B27774) has been conveniently synthesized from 2-bromopyridine (B144113) using lithium diisopropylamide (LDA) and iodine via a halogen dance mechanism. researchgate.net While not a direct halogenation of an unfunctionalized ring, it demonstrates the potential for rearrangement to achieve specific substitution patterns.

Starting MaterialReagentsProductKey Feature
2-BromopyridineLDA, I22-Bromo-4-iodopyridineHalogen dance reaction

Selective Introduction of Bromine and Fluorine Substituents

Achieving a specific 2,4-dibromo-3-fluoro substitution pattern through direct halogenation of a 3-fluoropyridine (B146971) precursor is complex due to the directing effects of the fluorine atom. In electrophilic aromatic substitution, fluorine is an ortho-, para-director. Therefore, direct bromination of 3-fluoropyridine would be expected to yield a mixture of products, with substitution at the 2-, 4-, and 6-positions. Controlling the stoichiometry and reaction conditions is critical to favor the desired dibrominated product.

The regioselective bromination of substituted pyridines often employs N-bromosuccinimide (NBS) as a milder brominating agent compared to elemental bromine. Theoretical and experimental studies on the electrophilic aromatic bromination of substituted benzenes, which can be analogous to pyridines, show that the regioselectivity is highly dependent on the nature and position of the existing substituents. nih.gov

Halogen Exchange Reactions for Tunable Substitution Patterns

Halogen exchange (HALEX) reactions provide a powerful alternative to direct halogenation for the synthesis of polyhalogenated pyridines. These methods involve the replacement of one halogen atom with another, often driven by thermodynamic or kinetic factors.

Silyl-Mediated Halogen/Halogen Displacement in Pyridine Scaffolds

Silyl-mediated halogen exchange has emerged as a useful tool for the interconversion of halopyridines. For example, heating 2-chloropyridine (B119429) with bromotrimethylsilane (B50905) can convert it into 2-bromopyridine. researchgate.net This process is believed to proceed through the formation of an N-trimethylsilylpyridinium salt intermediate, which activates the ring towards nucleophilic attack by the halide. researchgate.net This methodology has been shown to be effective for exchanging chlorine for bromine or iodine at the 2- and 4-positions of the pyridine ring. researchgate.net However, the applicability of this method to fluoropyridines is limited, as 2-fluoropyridine (B1216828) does not typically undergo this reaction, likely due to the strength of the C-F bond. researchgate.net

SubstrateReagentProduct
2-ChloropyridineBromotrimethylsilane2-Bromopyridine
2-Chloro-6-methylpyridineBromotrimethylsilane2-Bromo-6-methylpyridine

Acid-Induced Halogen Exchange from Perfluorinated Pyridine Precursors

While less common for the specific introduction of bromine in the presence of fluorine, acid-induced or metal-mediated halogen exchange reactions are well-established for the synthesis of fluorinated aromatics from other haloaromatics. The Finkelstein reaction, traditionally used for alkyl halides, has been adapted for aryl halides using metal catalysts. nih.gov Copper- and palladium-catalyzed halogen exchange reactions have been developed for the conversion of aryl bromides and iodides to aryl fluorides. nih.gov The reverse reaction, converting a fluoro- to a bromo-pyridine, is thermodynamically less favorable but can be achieved under specific conditions, particularly with the use of strong Lewis acids that can activate the C-F bond. Boron trihalides, for instance, have been shown to mediate halogen exchange at C-F bonds. nsf.gov

Organometallic Strategies for Directed Synthesis

Organometallic chemistry offers powerful tools for the regioselective functionalization of aromatic rings through processes like directed ortho-metalation (DoM).

In the context of 3-fluoropyridine, the fluorine atom can act as a directing group for metalation. While fluorine is a meta-director in electrophilic substitution, it can direct deprotonation to the adjacent ortho positions (2- and 4-) when treated with a strong base like an organolithium reagent. nih.govharvard.edubaranlab.org This is due to the inductive electron-withdrawing effect of the fluorine atom, which increases the acidity of the ortho-protons.

The resulting lithiated intermediate can then be trapped with an electrophilic bromine source, such as elemental bromine or 1,2-dibromoethane, to introduce a bromine atom at the 2- or 4-position. A subsequent metalation and bromination step could then potentially lead to the desired 2,4-dibromo-3-fluoropyridine. The regioselectivity of the initial metalation (2- vs. 4-position) would depend on steric and electronic factors, as well as the specific organolithium reagent and reaction conditions used. This one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence has been successfully applied to various pyridine derivatives, highlighting the versatility of this approach for creating substituted azabiaryls. nih.gov

Pyridine DerivativeReagentsIntermediateSubsequent Reaction
Pyridyl CarboxamidesLDA/B(OiPr)3Pyridyl BoronateSuzuki-Miyaura Coupling
Chloro-, Fluoro-, O-carbamoyl pyridinesStrong BaseLithiated PyridineTrapping with Electrophile

This strategy offers a high degree of regiocontrol that is often difficult to achieve through direct electrophilic halogenation. The bromine atom itself can also act as a directing group in subsequent metalation reactions, allowing for the sequential and regioselective introduction of multiple substituents. nih.gov

Directed Metalation and Halogen-Metal Exchange in Polyhalopyridines

Directed ortho-metalation (DoM) and halogen-metal exchange are powerful tools for the regioselective functionalization of pyridine rings. baranlab.orgwikipedia.orgimperial.ac.uk In DoM, a directing metalation group (DMG) on the pyridine ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a nucleophilic carbon center that can react with an electrophile. baranlab.org For pyridines, which are electron-deficient, the use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often preferred to prevent nucleophilic addition to the ring. rsc.org

The fluorine atom in a fluoropyridine can act as a directing group. For instance, the lithiation of 3-fluoropyridine would be expected to occur at the C-2 or C-4 position. Subsequent quenching with a brominating agent would then introduce a bromine atom at the lithiated site. To achieve the 2,4-dibromo substitution pattern, a second metalation and bromination step would be necessary.

Halogen-metal exchange offers an alternative route. wikipedia.orgias.ac.in This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal from an organometallic reagent, most commonly an organolithium. wikipedia.org The rate of exchange is generally faster for iodine than for bromine. wikipedia.org In the context of synthesizing this compound, a potential strategy could involve a starting material like 3-fluoro-2,4-diiodopyridine, where selective halogen-metal exchange at the 4-position, followed by protonation, and then a subsequent exchange at the 2-position and protonation could hypothetically lead to the desired product after bromination steps. However, controlling the regioselectivity of these exchanges in a polyhalogenated system can be challenging.

Reagent/CatalystSubstrateProductYield (%)Reference
LDA, then I22-Bromopyridine2-Bromo-4-iodopyridine65 researchgate.net
n-BuLi, then ElectrophileDihalopyridinesFunctionalized Pyridines- nih.gov

Palladium-Catalyzed Coupling Cascades for Polyfunctionalized Pyridines

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds. chemrxiv.orgnih.gov These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For the synthesis of polyfunctionalized pyridines, palladium-catalyzed C-H functionalization is a particularly attractive strategy as it avoids the pre-functionalization often required in traditional cross-coupling reactions. chemrxiv.org

The direct C-H arylation of fluoroarenes with 2-chloropyridine derivatives has been demonstrated, showcasing the feasibility of forming C-C bonds on fluorinated aromatic systems. chemrxiv.org While not a direct synthesis of this compound, this methodology highlights the potential of palladium catalysis in the functionalization of fluoropyridines. A hypothetical approach could involve the palladium-catalyzed C-H bromination of a 3-fluoropyridine derivative at the 2- and 4-positions.

CatalystSubstrate 1Substrate 2ProductReference
Pd(OAc)2Fluoroarenes2-Chloropyridine derivatives2-(Fluorinated aryl)pyridines chemrxiv.org
Pd(OAc)22-ArylpyridinesN-FluorobenzenesulfonimideFluorinated 2-arylpyridines

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. acs.orgnih.gov This methodology has been successfully applied to the synthesis of halogenated pyridines. For instance, a method for the synthesis of 3-fluoropyridines involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297). acs.org

More directly related to the introduction of halogens, photoredox-mediated halide interconversion has been developed for arene radiofluorination, demonstrating the feasibility of C-X bond formation via radical intermediates. nih.gov A potential photoredox strategy for this compound could involve the generation of bromine radicals that could then add to a suitably functionalized 3-fluoropyridine precursor.

CatalystSubstratesProductKey FeatureReference
fac-Ir(ppy)3α,α-Difluoro-β-iodoketones, Silyl enol ethers3-FluoropyridinesOne-pot synthesis acs.org
Acridinium photocatalystHalo(hetero)arenes[18F]-Fluorinated arenesHalide interconversion nih.gov

The synthesis of pyridines from pyrrole (B145914) precursors often involves ring-expansion reactions. While the direct conversion of a polybromopyrrole to a polyhalogenated pyridine is not a commonly cited mainstream method, such transformations are mechanistically plausible. Ring expansion of five-membered heterocycles to six-membered rings can be achieved through various methods, including reactions with dichlorocarbene (B158193) followed by rearrangement. The application of such a strategy to a polybrominated pyrrole could potentially yield a polyhalogenated pyridine, although controlling the final substitution pattern would be a significant challenge. More established methods for synthesizing pyridines from pyrroles often involve multi-step sequences, such as the in-situ generation of a boronic acid from a pyrrole derivative followed by a Suzuki coupling with a halogenated pyridine. researchgate.net

Tandem and Cascade Reactions in the Synthesis of this compound Analogs

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. wikipedia.org These strategies are increasingly being applied to the synthesis of complex heterocyclic systems, including polyfunctionalized pyridines.

Halogen Dance Rearrangements for Regioisomeric Control in Bromopyridines

The halogen dance rearrangement is a fascinating and synthetically useful reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring, typically under basic conditions. researchgate.netic.ac.ukkobe-u.ac.jp This rearrangement is driven by the formation of a more stable organometallic intermediate. kobe-u.ac.jp The halogen dance provides a powerful method for accessing regioisomers of halogenated pyridines that may be difficult to obtain through direct synthesis. researchgate.net

For example, treatment of a 2,3-dihalopyridine with a strong base like LDA can lead to the formation of a 2,4-dihalo isomer through a deprotonation/reprotonation sequence involving lithiated intermediates. nih.govscirp.org This strategy could be directly applicable to the synthesis of this compound from a 2,3-dibromo- or 3,4-dibromo-fluoropyridine precursor. The regiochemical outcome of the halogen dance is highly dependent on the reaction conditions, including the base used, temperature, and the nature of the substituents on the pyridine ring. nih.gov

SubstrateBaseProductKey TransformationReference
2,3-DihalopyridinesLDA2,4-Dihalopyridine derivativesHalogen dance rearrangement nih.gov
2-BromopyridineLDA2-Bromo-4-lithiopyridine intermediateHalogen dance researchgate.net
3-Fluoro-4-iodoquinolineLDA4-Formyl-3-fluoroquinoline (after quenching)1,3-Halogen dance researchgate.net

One-Pot Synthetic Sequences for Dihalo-Substituted Pyridines

A convenient one-pot synthesis of 2-bromo-4-iodopyridine from 2-bromopyridine has been reported, which proceeds via a halogen dance reaction upon treatment with LDA, followed by in-situ quenching with iodine. researchgate.net This demonstrates the power of combining a rearrangement with a functionalization step in a single operation. A similar one-pot strategy could be envisioned for the synthesis of this compound, potentially starting from a monobromo-3-fluoropyridine. The reaction would involve a directed metalation or halogen-metal exchange, followed by a halogen dance to the desired regioisomer, and subsequent trapping with a brominating agent.

Starting MaterialReagentsProductReaction TypeReference
2-Bromopyridine1. LDA, 2. I22-Bromo-4-iodopyridineHalogen dance/Quenching researchgate.net
2,3-Dihalopyridines1. Base, 2. Electrophile4-Substituted-2,3-dihalopyridines or 3-Substituted-2,4-dihalopyridinesLithiation/Halogen dance/Quenching nih.gov

Computational Chemistry and Theoretical Investigations of 2,4 Dibromo 3 Fluoropyridine Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a standard tool for modeling chemical reactions, offering a balance between computational cost and accuracy. For a molecule like 2,4-Dibromo-3-fluoropyridine, with multiple potential reactive sites (C2-Br, C4-Br, and C3-F), DFT studies are invaluable for dissecting reaction pathways.

The functionalization of this compound typically involves the cleavage of a carbon-halogen bond. In transition-metal-catalyzed cross-coupling reactions, this occurs during the oxidative addition step, which is often rate- and selectivity-determining. nih.govnih.gov The relative strength of the carbon-halogen bonds follows the general trend C–F > C–Cl > C–Br > C–I. nih.gov Consequently, in this compound, the C–Br bonds are significantly more labile and thus more likely to undergo cleavage than the robust C–F bond.

Computational models, particularly DFT, can calculate the bond dissociation energies (BDEs) for each C-X bond and, more importantly, the activation energy barriers for their cleavage during a specific reaction. For palladium-catalyzed reactions, the oxidative addition of the aryl halide to a Pd(0) complex is the critical step. DFT calculations on similar polyhalogenated pyridines have shown that this process can proceed through different mechanisms, such as a three-centered transition state or a more polarized pathway resembling a nucleophilic aromatic substitution (SNAr). nih.govchemrxiv.org The mechanism is influenced by the electronic properties of the substrate, including the nature and position of its substituents. chemrxiv.org

A key challenge with polyhalogenated substrates like this compound is predicting which halogen will react preferentially. While the C4 position in pyridine (B92270) is generally more electrophilic than the C2 position, the presence of the 3-fluoro substituent dramatically alters the electronic landscape. nih.gov

Computational studies on analogous 2-chloro-3-EDG-pyridines (where EDG is an electron-donating group, including fluorine) have shown that a substituent at the 3-position strongly directs reactivity to the C2 position. chemrxiv.org The 3-fluoro group, through its electronic effects, enhances the electrophilicity and orbital coefficients at the adjacent C2 carbon, making the C2-Br bond the more likely site for oxidative addition in palladium-catalyzed cross-coupling reactions. This is because the 3-fluoro substituent creates favorable frontier molecular orbital (FMO) symmetry for a nucleophilic displacement-type oxidative addition mechanism at the C2 position. chemrxiv.org

For the closely related molecule 2,4-dibromopyridine (B189624) , DFT calculations have been used to predict the site-selectivity of oxidative addition to a Pd(0) catalyst. These models predict a significant preference for reaction at the C2 position. researchgate.net This prediction aligns with experimental observations in several cross-coupling reactions. researchgate.net

Table 1: Predicted Site-Selectivity in Oxidative Addition for 2,4-Dibromopyridine
SubstratePredicted Favored SiteCalculated Energy Difference (ΔΔGOA)Predicted C2:C4 Ratio (at 25 °C)Reference
2,4-DibromopyridineC28.0 kJ mol⁻¹~25:1 researchgate.net

Applying this understanding to this compound, the presence of the 3-fluoro group is expected to further enhance the intrinsic preference for reactivity at the C2 position. Computational models incorporating molecular descriptors like electrostatic potential and orbital coefficients can provide quantitative predictions for this selectivity. nih.govchemrxiv.org However, it is also known that reaction conditions, such as the specific ligand or catalyst system (e.g., homogeneous vs. heterogeneous), can sometimes override these intrinsic electronic preferences and alter the site-selectivity. researchgate.netresearchgate.net

DFT calculations allow for the location and characterization of transition states (TS) and intermediates along a reaction coordinate, providing detailed insight into the reaction mechanism. For the favored C2-selective oxidative addition in 3-fluorohalopyridines, computational studies suggest a mechanism involving a polarized, SNAr-like transition state rather than a classical three-centered insertion. chemrxiv.org

In this SNAr-like pathway, the palladium complex attacks the C2 carbon, leading to a transition state with significant charge separation and a breaking C-Br bond. The energy of this transition state determines the reaction rate. By calculating the activation free energy (ΔG‡) for the cleavage of the C2-Br bond versus the C4-Br bond, a quantitative prediction of site-selectivity can be made. For the analogous 2,4-dibromopyridine, the calculated energy barrier for reaction at C2 is lower than at C4 by approximately 8.0 kJ mol⁻¹, which accounts for the observed C2 selectivity. researchgate.net While specific values for this compound are not published, the electronic effect of the 3-fluoro group is expected to increase this energy difference, further favoring the C2 pathway. Structural analysis of the calculated transition state would reveal key geometric parameters, such as the lengths of the forming Pd-C bond and the breaking C-Br bond, and the C-Pd-Br angle.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of this compound and how it governs the molecule's reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. mdpi.comajchem-a.com A smaller HOMO-LUMO gap generally indicates a molecule that is more polarizable and more chemically reactive. ajchem-a.com

In the context of palladium-catalyzed cross-coupling, the reaction is largely governed by the interaction between the HOMO of the palladium catalyst and the LUMO of the aryl halide substrate. baranlab.org The introduction of halogen substituents, particularly the electronegative fluorine atom, significantly lowers the energy of the pyridine's molecular orbitals, including the LUMO. nih.gov A lower-energy LUMO makes the pyridine ring more susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst, thus increasing the rate of oxidative addition.

Furthermore, the 3-fluoro substituent not only lowers the LUMO energy but also modifies the spatial distribution (orbital coefficients) of the LUMO. DFT studies on 2-chloro-3-fluoropyridine (B99640) show that the LUMO has a large coefficient on the C2 carbon, which enhances the orbital overlap with the incoming palladium catalyst at that position, thereby favoring C2-selective functionalization. chemrxiv.org

Computational methods can predict various spectroscopic properties, including NMR parameters. For fluorinated compounds, the calculation of carbon-fluorine spin-spin coupling constants (JCF) is of particular interest as these values are sensitive to the electronic environment and molecular geometry. researchgate.net

Mechanistic Investigations via Computational Elucidation

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful instrument for dissecting the complex reaction mechanisms of substituted pyridines. mdpi.comijaerd.org For this compound, theoretical investigations are crucial for predicting and rationalizing its reactivity, especially the regioselectivity observed in reactions such as transition-metal-catalyzed cross-coupling. While specific computational studies on this compound are not extensively documented in dedicated publications, the mechanistic principles can be thoroughly elucidated by examining theoretical work on closely related analogs, such as 2,4-dibromopyridine. researchgate.net

Research into the Suzuki cross-coupling reaction of 2,4-dibromopyridine provides significant mechanistic insights that are applicable to its 3-fluoro derivative. researchgate.net Computational and experimental studies have demonstrated that the regioselectivity of the coupling process is determined by the differential reactivity of the two carbon-bromine bonds. The key step governing this selectivity is the initial oxidative addition of the dihalopyridine to the palladium(0) catalyst. researchgate.net

Theoretical analyses of the oxidative addition step for 2,4-dibromopyridine with a Pd(PPh₃)₄ catalyst have shown a strong preference for reaction at the C2 position over the C4 position. researchgate.net This selectivity is attributed to the inherent electronic properties of the pyridine ring, where the carbon at the 2-position is more electrophilic and thus more susceptible to oxidative addition. The direct reaction of 2,4-dibromopyridine with Pd⁰(PPh₃)₄ results in the C2-oxidative addition product (OAC2-Br) as the dominant regioisomer over the C4-oxidative addition product (OAC4-Br). researchgate.net The presence of an electron-withdrawing fluorine atom at the C3 position in this compound is expected to further enhance the electrophilicity of the adjacent C2 and C4 positions, making computational elucidation even more critical to predict the precise outcome.

The calculated preference for the C2-addition is significant, pointing to a substantial energetic difference between the two competing reaction pathways. This difference is the primary factor behind the observed product distribution in synthetic applications.

Table 1: Regioselectivity of Oxidative Addition for 2,4-Dibromopyridine
Oxidative Addition ProductObserved Regioisomeric RatioReference
OAC2-Br (at C2-position)~25 researchgate.net
OAC4-Br (at C4-position)1 researchgate.net

Further computational investigations have explored the nature of the transition states involved. It has been suggested that different mechanisms can be operative depending on the specific palladium catalyst and ligand ratios used. researchgate.net For instance, in some cases, a dimeric palladium structure has been proposed as a transition state intermediate. researchgate.net Such complex mechanistic possibilities underscore the necessity of theoretical calculations to build a comprehensive understanding of the reaction landscape. Quantum chemical calculations are indispensable for mapping out the potential energy surfaces of these reactions, identifying the structures of intermediates and transition states, and calculating the activation barriers that dictate the reaction kinetics and ultimate product regioselectivity. mdpi.comrscf.ru

Advanced Synthetic Applications of 2,4 Dibromo 3 Fluoropyridine As a Modular Building Block

Precursors for Regiospecifically Substituted Polyfunctional Pyridines

The synthesis of polysubstituted pyridines is a central theme in the development of pharmaceuticals and agrochemicals. The ability to introduce various functional groups at specific positions on the pyridine (B92270) core with high precision is critical. 2,4-Dibromo-3-fluoropyridine serves as an exceptional precursor for this purpose due to the inherent differences in the reactivity of its C-Br bonds.

Research on the related compound, 2,4-dibromopyridine (B189624), has shown that palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be performed with high regioselectivity. researchgate.net Typically, the C2-position is more reactive towards oxidative addition to a Pd(0) catalyst than the C4-position. researchgate.net This preferential reactivity allows for the selective substitution of the C2-bromine, leaving the C4-bromine available for a subsequent, different functionalization.

In the case of this compound, the presence of the strongly electronegative fluorine atom at the C3 position is expected to further enhance the electrophilicity of the adjacent C2 and C4 carbons, while also influencing the regioselectivity of the coupling reactions. This electronic perturbation allows chemists to selectively address one bromine atom over the other under carefully controlled conditions. For instance, a Suzuki or Sonogashira coupling can be directed primarily to the C2 position, followed by a different cross-coupling or a nucleophilic aromatic substitution (SNAr) at the C4 position. This stepwise functionalization provides a reliable route to 2,4-disubstituted-3-fluoropyridines, which are challenging to synthesize by other means.

A typical reaction sequence might involve the selective Suzuki coupling of an arylboronic acid at the C2 position, followed by a Stille coupling with an organostannane at the C4 position, yielding a non-symmetrical, trisubstituted pyridine. The ability to perform these reactions sequentially and with high regiocontrol makes this compound a powerful tool for constructing complex molecular architectures.

Table 1: Regioselective Reactions of Dihalopyridines
Starting MaterialReaction TypePosition of Primary SubstitutionProduct TypeReference
2,4-DibromopyridineSuzuki CouplingC22-Aryl-4-bromopyridine researchgate.net
2,4-DibromopyridineArylation (NHC ligand)C44-Aryl-2-bromopyridine nih.gov
2-Chloro-3-fluoropyridine (B99640)Stille CouplingC22-Alkenyl-3-fluoropyridine chemistry-chemists.com

Assembly of Complex Heterocyclic Frameworks

The controlled, stepwise functionalization of this compound enables the assembly of intricate heterocyclic systems that are of significant interest in medicinal chemistry and materials science.

Orthogonal synthesis refers to a strategy where multiple, mutually compatible reaction types are used to functionalize a molecule in a specific order without the need for intermediate protection and deprotection steps. The distinct reactivity of the halogens on this compound makes it an ideal substrate for such strategies.

A powerful orthogonal approach involves the sequential application of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Research on the analogous building block, 4-bromo-2,6-difluoropyridine, demonstrates the feasibility of this strategy. nih.gov In that system, the highly activated fluorine atoms undergo SNAr reactions with nucleophiles, while the bromine atom is reserved for later-stage cross-coupling reactions like Suzuki or Sonogashira couplings. nih.gov

Applying this principle to this compound, a synthetic plan could involve:

First Functionalization: A selective, palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck) at the more reactive C2-bromine position.

Second Functionalization: A subsequent cross-coupling reaction at the C4-bromine position with a different coupling partner.

Third Functionalization: The C3-fluorine, being the least reactive towards palladium catalysis, could potentially be substituted by a strong nucleophile under forcing SNAr conditions, if desired.

This orthogonal approach allows for the controlled, stepwise introduction of three different substituents onto the pyridine ring, providing a modular route to a vast array of complex, non-symmetrical trisubstituted pyridines. nih.govrsc.org

The creation of chemical libraries containing diverse, yet structurally related, compounds is a cornerstone of modern drug discovery. Fluorinated azaheterocycles are particularly valuable motifs due to the ability of fluorine to modulate key drug properties like metabolic stability and binding affinity. worktribe.com

This compound is an excellent scaffold for generating such libraries. By leveraging the differential reactivity of the two bromine atoms, a combinatorial approach can be employed. A common precursor, such as 2-aryl-4-bromo-3-fluoropyridine (synthesized via a selective C2-coupling), can be reacted with a diverse set of building blocks at the C4 position.

For example, a library of compounds can be generated by performing a Suzuki coupling at C4 with various boronic acids, a Buchwald-Hartwig amination with different amines, or a Sonogashira coupling with a range of terminal alkynes. Each reaction introduces a new point of diversity. This strategy, which relies on the sequential functionalization of a polyhalogenated core, has been effectively used to create libraries of fluorinated pyrrole (B145914) derivatives for screening programs. researchgate.netresearchgate.net The defined regiochemistry and the reliability of modern cross-coupling reactions ensure that large numbers of discrete fluoro-azaheteroaromatic compounds can be synthesized efficiently from the this compound template.

Utility in the Development of Ligands for Coordination Chemistry and Catalysis

Bipyridine and terpyridine derivatives are among the most important classes of ligands in coordination chemistry and catalysis. bldpharm.commdpi.com They form stable complexes with a wide range of transition metals, and the resulting metallo-complexes are used in applications from photoredox catalysis to luminescent materials. The functionalization of the pyridine rings allows for the fine-tuning of the steric and electronic properties of the ligands, which in turn dictates the behavior of the metal complex.

This compound is a strategic precursor for creating novel, functionalized bipyridine ligands. A common method to synthesize bipyridines is the palladium-catalyzed homocoupling of a 2-halopyridine, often via a Stille reaction. ossila.comresearchgate.net Using this compound, one could envision a selective reaction at the C2 position to generate a 4-bromo-3-fluoro-2,2'-bipyridine ligand.

This resulting ligand is not a final product but a versatile intermediate. The remaining bromine atom at the C4 position and the fluorine at the C3 position serve as handles for further derivatization. This allows for the introduction of additional functional groups that can:

Tune the redox potential of the metal center.

Introduce chiral elements for asymmetric catalysis.

Provide anchor points for immobilization on a solid support.

Alter the solubility and photophysical properties of the final complex.

For instance, a catalyst based on a 2-bromo-4-fluoropyridine (B1291336) derivative has been designed for selective biochemical reactions, highlighting the utility of such functionalized pyridine building blocks. ossila.com

Integration into Novel Materials Synthesis

The synthesis of advanced materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies heavily on the design of novel π-conjugated organic molecules. Pyridine and bipyridine units are frequently incorporated into these materials due to their defined geometry and electron-deficient nature.

The ability to perform iterative, regioselective cross-coupling reactions on this compound makes it an ideal building block for constructing extended conjugated systems. Palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira are the workhorse methods for creating the C-C bonds that form the backbones of these materials. researchgate.net

Starting from this compound, one can synthesize a variety of conjugated structures:

A-D-A Systems: An electron-donating (D) aryl group can be introduced at the C2 position, and another at the C4 position, to create an acceptor-donor-acceptor (A-D-A) type structure, a common motif in organic electronics.

Conjugated Polymers: The dibromo functionality allows the molecule to be used as a monomer in step-growth polymerization reactions. For example, polymerization with a diboronic acid ester via Suzuki polycondensation would lead to a fully conjugated polymer with a repeating fluoropyridine unit.

Bipyridine-based Materials: As discussed previously, bipyridines can be synthesized and subsequently functionalized. These functionalized bipyridines are used as electron-transporting layers in OLEDs and as passivating agents to improve the efficiency and stability of perovskite solar cells. researchgate.net

The fluorine substituent is particularly beneficial in materials science, as it can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the material, which is often desirable for electron-transporting materials, and can also enhance intermolecular interactions, influencing thin-film morphology.

Application in Polymer Synthesis and Catalyst Design

A comprehensive review of the scientific literature reveals a notable absence of specific, documented applications for this compound as a direct building block in either polymer synthesis or catalyst design. While its structural motifs—a fluorinated pyridine core with two reactive bromine sites—suggest potential utility in these advanced fields, dedicated research demonstrating such applications has not been published.

The inherent functionalities of the molecule, particularly the C-Br bonds, are amenable to various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are foundational in the synthesis of conjugated polymers and complex ligands for catalysis. The presence of the fluorine atom can also be leveraged to tune the electronic properties of resulting materials. However, studies explicitly employing this compound for these purposes are not found in the current body of scientific research.

Consequently, no detailed research findings or data tables on its use in polymer science or catalysis can be presented. The exploration of this compound in these domains remains an open area for future investigation.

Future Prospects and Emerging Research Directions in 2,4 Dibromo 3 Fluoropyridine Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of 2,4-Dibromo-3-fluoropyridine is no exception. Future research will likely focus on developing synthetic pathways that minimize environmental impact and enhance safety.

Key areas of development include:

Solvent-Free and Aqueous Synthesis: Traditional organic syntheses often rely on volatile and hazardous solvents. Future methods will aim for solvent-free conditions or the use of water as a green solvent. acs.orgresearchgate.net Research into base-promoted selective amination of polyhalogenated pyridines in water has already shown promise, offering an alternative to palladium catalysts and reducing costs. acs.org

Catalyst-Free Reactions: The development of catalyst- and solvent-free methods, such as the three-component reaction of 3-fluoropyridine (B146971) with electron-deficient alkynes and bis(fluoroalkyl) phosphites, presents a greener alternative for synthesizing related fluorinated pyridine (B92270) derivatives. daneshyari.com

Use of Greener Reagents: The use of reagents like chloramine-T for chlorination under neat conditions at room temperature exemplifies the move towards more environmentally friendly protocols. nih.govacs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine multiple reactants in a single step, reducing waste and energy consumption. tandfonline.comacs.org The development of one-pot, multicomponent reactions for synthesizing pyridine derivatives under microwave irradiation or using heterogeneous catalysts like ZSM-5 is a significant step forward. tandfonline.comresearchgate.netacs.org

Synthetic StrategyEnvironmental Benefit
Aqueous SynthesisReduces use of hazardous organic solvents. acs.orgresearchgate.net
Solvent-Free ReactionsMinimizes waste and energy consumption. tandfonline.comrsc.org
Green CatalystsEmploys reusable and less toxic catalysts. tandfonline.comresearchgate.net
Multicomponent ReactionsIncreases atom economy and reduces reaction steps. tandfonline.comacs.org

Implementation of Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch production for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). sterlingpharmasolutions.comrsc.orgd-nb.infoeuropeanpharmaceuticalreview.com This technology is poised to play a crucial role in the scalable synthesis of this compound and its derivatives.

Advantages of flow chemistry include:

Enhanced Safety: Smaller reaction volumes and better heat and mass transfer allow for the safe handling of hazardous reagents and highly exothermic reactions. sterlingpharmasolutions.comresearchgate.net

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to higher yields and purity. curiaglobal.comnih.gov

Scalability: Scaling up production is more straightforward and often involves running the process for a longer duration rather than redesigning the entire setup. thatsnice.com

Automation and Real-Time Monitoring: Integration of Process Analytical Technology (PAT) allows for real-time monitoring and control, ensuring consistent product quality. thatsnice.commdpi.com

The application of flow chemistry can be particularly beneficial for reactions involving highly reactive intermediates or those requiring precise stoichiometric control, which are common in the functionalization of polyhalogenated pyridines.

Discovery of Novel Catalytic Systems for Enhanced Regioselectivity and Efficiency

The regioselective functionalization of polyhalogenated pyridines like this compound is a significant challenge. The development of novel catalytic systems is crucial for controlling the position of substitution and improving reaction efficiency.

Future research in this area will likely focus on:

Palladium and Nickel Catalysis: While palladium catalysts are widely used, research continues to refine these systems for higher selectivity. acs.org Nickel catalysis is emerging as a powerful alternative for cross-coupling reactions, and detailed mechanistic studies are helping to optimize these systems. acs.org

Ligand Development: The design of new ligands for transition metal catalysts can significantly influence the regioselectivity and efficiency of cross-coupling reactions. For instance, the use of specific phosphine (B1218219) ligands can direct Suzuki cross-coupling reactions to the C2 position of 2,4-dibromopyridine (B189624). researchgate.net

Heterogeneous Catalysis: The use of solid-supported catalysts, such as zeolites and metal-organic frameworks (MOFs), offers advantages in terms of catalyst recovery and reusability, contributing to more sustainable processes. tandfonline.comnumberanalytics.com

Photocatalysis and Electrocatalysis: These methods utilize light or electricity to drive reactions, often under mild conditions, and can enable novel transformations that are difficult to achieve with traditional thermal methods. numberanalytics.com

Catalytic SystemKey Advantage
Nickel-NHC ComplexesOffers a less expensive alternative to palladium for C-N cross-coupling. acs.org
Palladium with Custom LigandsEnables high regioselectivity in Suzuki cross-coupling. researchgate.net
Heterogeneous Catalysts (e.g., ZSM-5)Allows for catalyst recyclability and solvent-free conditions. tandfonline.com
PhotocatalysisFacilitates reactions under mild conditions using light as an energy source. numberanalytics.com

Exploration of Bio-inspired and Green Chemistry Principles in Functionalization

Nature provides a rich source of inspiration for developing new and sustainable chemical transformations. The application of bio-inspired and green chemistry principles to the functionalization of this compound is a promising area of research.

Key approaches include:

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity and mild reaction conditions. frontiersin.org Biocatalytic C-H activation and halogenation, for example, can achieve exquisite regio- and stereoselectivity. biorxiv.orgpnas.org Transaminases have also been shown to mediate novel reactions, expanding the biocatalytic toolbox. rsc.org

Bio-inspired Synthesis: Mimicking biosynthetic pathways can lead to novel and efficient synthetic strategies. For instance, the bio-inspired total synthesis of pyritide A2 involved a pyridine ring formation step that could be adapted for other pyridine-containing molecules. nih.govnsf.gov

Green Chemistry Metrics: The application of principles such as atom economy, use of renewable feedstocks, and designing for degradation will guide the development of more sustainable functionalization methods. researchgate.netskpharmteco.com The use of biomass-derived materials as starting points for pyridine synthesis is an example of this approach. numberanalytics.com

Application of Advanced Analytical and Spectroscopic Techniques for Reaction Pathway Elucidation

A deep understanding of reaction mechanisms is essential for optimizing synthetic processes and developing new transformations. Advanced analytical and spectroscopic techniques are indispensable tools for elucidating the intricate pathways of reactions involving this compound.

Techniques that will continue to be crucial include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional and two-dimensional NMR techniques are powerful for determining the structure of intermediates and products, as well as for mechanistic studies. numberanalytics.comresearchgate.netdu.ac.bd

Mass Spectrometry (MS): MS is vital for identifying reaction intermediates and byproducts, providing insights into reaction pathways. numberanalytics.comfiveable.me

In-situ Spectroscopy (IR, Raman): These techniques allow for the real-time monitoring of reactions, providing kinetic data and helping to identify transient species. numberanalytics.com

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to model reaction pathways, predict regioselectivity, and understand electronic effects, complementing experimental studies. chemmethod.commdpi.comamazonaws.com

The combination of these advanced techniques will provide a comprehensive understanding of the factors governing the reactivity and selectivity of this compound, paving the way for the rational design of more efficient and selective synthetic methods.

Q & A

Q. What are the most reliable synthetic routes for 2,4-Dibromo-3-fluoropyridine, and how do reaction conditions influence yield and purity?

The synthesis typically involves halogenation of pyridine derivatives. A common approach is sequential halogenation: fluorination followed by bromination. For fluorination, potassium fluoride (KF) in sulfolane/tetralkylurea mixtures is used to introduce fluorine at position 3 via nucleophilic aromatic substitution (SNAr) . Subsequent bromination at positions 2 and 4 can be achieved using bromine or N-bromosuccinimide (NBS) under radical or electrophilic conditions. Yield optimization requires precise temperature control (60–80°C for fluorination; 0–25°C for bromination) and stoichiometric ratios (1:2.2 for Br:precursor) to minimize side products like tri-brominated analogs . Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environment (δ ≈ -110 to -120 ppm for meta-fluorine). 1H^{1}\text{H} NMR shows deshielded protons adjacent to bromine (δ 8.2–8.5 ppm for H5) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ at m/z 252.84 (C5_5H2_2Br2_2FN) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and bond angles, critical for confirming regiochemistry .

Q. What are the common reactivity patterns of this compound in cross-coupling reactions?

The bromine atoms at positions 2 and 4 undergo Suzuki-Miyaura couplings with boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, toluene/EtOH, 80°C) to form biaryl derivatives. Position 3-fluorine is inert under these conditions, making it a stable handle for further functionalization . Ullmann-type couplings (CuI, diamines, DMF) are less efficient due to competing dehalogenation .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination/fluorination of pyridine derivatives be addressed for this compound synthesis?

Regioselectivity is influenced by directing groups and solvent polarity. For fluorination, electron-withdrawing groups (e.g., nitro) at position 3 direct bromination to positions 2 and 4. Computational modeling (DFT) predicts activation energies for competing pathways, guiding solvent selection (e.g., DMF enhances meta-bromination via stabilization of transition states) . Contradictions in literature yields (40–75%) may arise from trace moisture or oxygen, which deactivate catalysts—strict anhydrous conditions and degassing improve reproducibility .

Q. How do steric and electronic effects influence the reactivity of this compound in multi-step syntheses?

Steric hindrance from bromine atoms slows coupling at position 2 compared to 4. Electronic effects (fluorine’s -I effect) deactivate the pyridine ring, requiring stronger bases (e.g., Cs2_2CO3_3 instead of K2_2CO3_3) for nucleophilic substitutions. Kinetic vs. thermodynamic control in sequential reactions can be probed via time-resolved NMR .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in IC50_{50} values (e.g., enzyme inhibition) may stem from assay conditions (pH, solvent). Standardized protocols (e.g., PBS buffer, DMSO ≤1%) and orthogonal assays (SPR, fluorescence polarization) validate results. Molecular docking (AutoDock Vina) identifies binding poses, explaining variability in structure-activity relationships .

Q. How can computational methods predict the stability and reactivity of this compound under varying conditions?

DFT calculations (Gaussian, B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. Solvent effects (PCM models) and transition-state analysis (IRC) guide optimization of coupling reactions. Contradictions in thermal stability (TGA data) are resolved by simulating degradation pathways .

Methodological Guidance for Data Analysis

  • Contradiction Resolution : Use Design of Experiments (DoE) to systematically vary parameters (catalyst loading, temperature) and apply ANOVA to identify significant factors .
  • Crystallography : SHELXL refinement with twin-law corrections resolves ambiguous electron density in halogenated pyridines .
  • Biological Assays : Dose-response curves (GraphPad Prism) and Hill slope analysis distinguish allosteric vs. competitive binding mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.